molecular formula C6H12O6 B7856728 beta-D-fructofuranose CAS No. 470-23-5

beta-D-fructofuranose

Cat. No.: B7856728
CAS No.: 470-23-5
M. Wt: 180.16 g/mol
InChI Key: RFSUNEUAIZKAJO-ARQDHWQXSA-N
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Description

Beta-D-fructofuranose: is a monosaccharide and a ketose sugar, commonly known as fructose. It is one of the two isomeric forms of fructose, the other being alpha-D-fructofuranose. This compound is found naturally in many plants, where it is often bonded to glucose to form the disaccharide sucrose. It is a key component in the metabolism of carbohydrates and is known for its sweet taste, making it a common ingredient in many foods and beverages .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-D-fructofuranose can be synthesized through the hydrolysis of sucrose. The hydrolysis reaction involves breaking the glycosidic bond between glucose and fructose in the presence of an acid or enzyme such as invertase. The reaction conditions typically include a temperature range of 50-60°C and a pH of around 4.5-5.5 .

Industrial Production Methods: Industrially, this compound is produced from corn starch through a multi-step process. The starch is first converted to glucose using the enzyme alpha-amylase. The glucose is then isomerized to fructose using glucose isomerase. This process is carried out in large bioreactors under controlled conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Beta-D-fructofuranose undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized to form fructuronic acid using oxidizing agents such as nitric acid or bromine water.

    Reduction: It can be reduced to form mannitol or sorbitol using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.

    Substitution: Substitution reactions can occur at the hydroxyl groups of this compound, forming esters or ethers. .

Major Products Formed:

Scientific Research Applications

Chemistry: Beta-D-fructofuranose is used as a starting material in the synthesis of various chemicals and pharmaceuticals. It is also used in the study of carbohydrate chemistry and enzymology .

Biology: In biological research, this compound is used to study metabolic pathways and enzyme activities. It is a key substrate in glycolysis and the pentose phosphate pathway .

Medicine: this compound is used in medical research to develop treatments for metabolic disorders such as diabetes and obesity. It is also used in the formulation of intravenous fluids and nutritional supplements .

Industry: In the food industry, this compound is used as a sweetener in various products, including soft drinks, candies, and baked goods. It is also used in the production of high-fructose corn syrup .

Mechanism of Action

Beta-D-fructofuranose exerts its effects primarily through its role in carbohydrate metabolism. It is phosphorylated by the enzyme fructokinase to form fructose-1-phosphate, which is then cleaved by aldolase B to produce dihydroxyacetone phosphate and glyceraldehyde. These intermediates enter glycolysis and the pentose phosphate pathway, providing energy and metabolic intermediates for various cellular processes .

Comparison with Similar Compounds

    Alpha-D-fructofuranose: Another isomer of fructose with a different anomeric configuration.

    Glucose: An aldohexose sugar that is a key energy source for cells.

    Sucrose: A disaccharide composed of glucose and fructose.

    Mannitol: A sugar alcohol derived from fructose through reduction

Uniqueness: Beta-D-fructofuranose is unique in its sweet taste and its role in the metabolism of carbohydrates. Unlike glucose, which is an aldose, this compound is a ketose, giving it different chemical properties and reactivity. Its ability to form cyclic structures also distinguishes it from other sugars .

Properties

IUPAC Name

(2R,3S,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSUNEUAIZKAJO-ARQDHWQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60859011
Record name beta-D-Fructofuranose
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Fructose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000660
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Solubility

778 mg/mL at 20 °C
Record name D-Fructose
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

470-23-5, 53188-23-1, 57-48-7
Record name β-D-Fructofuranose
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Record name beta-d-Fructofuranose
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Record name D-fructose
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Record name beta-D-Fructofuranose
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Record name .BETA.-D.-FRUCTOFURANOSE
Source FDA Global Substance Registration System (GSRS)
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Record name D-Fructose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000660
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

119 - 122 °C
Record name D-Fructose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000660
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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